4-[2,2-bis[1-(4-methoxyphenyl)tetrazol-5-yl]ethenyl]-N,N-dimethylaniline
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Overview
Description
4-[2,2-bis[1-(4-methoxyphenyl)tetrazol-5-yl]ethenyl]-N,N-dimethylaniline is a complex organic compound that features a tetrazole ring and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,2-bis[1-(4-methoxyphenyl)tetrazol-5-yl]ethenyl]-N,N-dimethylaniline typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate. This intermediate is then cyclized using sodium azide to form the tetrazole ring. The final step involves the coupling of the tetrazole derivative with N,N-dimethylaniline under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-[2,2-bis[1-(4-methoxyphenyl)tetrazol-5-yl]ethenyl]-N,N-dimethylaniline undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The tetrazole ring can be reduced to form amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly used.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-[2,2-bis[1-(4-methoxyphenyl)tetrazol-5-yl]ethenyl]-N,N-dimethylaniline has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antibacterial, anticancer, and anti-tubercular agent.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-[2,2-bis[1-(4-methoxyphenyl)tetrazol-5-yl]ethenyl]-N,N-dimethylaniline involves its interaction with various molecular targets. The tetrazole ring can interact with enzymes and receptors through non-covalent interactions, leading to a range of biological activities. For example, it can inhibit the activity of certain kinases, thereby affecting cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)benzoic acid
- 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide
Uniqueness
4-[2,2-bis[1-(4-methoxyphenyl)tetrazol-5-yl]ethenyl]-N,N-dimethylaniline is unique due to its dual tetrazole rings and methoxyphenyl groups, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability .
Properties
IUPAC Name |
4-[2,2-bis[1-(4-methoxyphenyl)tetrazol-5-yl]ethenyl]-N,N-dimethylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N9O2/c1-33(2)19-7-5-18(6-8-19)17-24(25-27-29-31-34(25)20-9-13-22(36-3)14-10-20)26-28-30-32-35(26)21-11-15-23(37-4)16-12-21/h5-17H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYDAMAMNYHGNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C2=NN=NN2C3=CC=C(C=C3)OC)C4=NN=NN4C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N9O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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